(1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine (1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17498805
InChI: InChI=1S/C11H18N2O3/c1-14-9-5-4-7(8(13)6-12)10(15-2)11(9)16-3/h4-5,8H,6,12-13H2,1-3H3/t8-/m1/s1
SMILES:
Molecular Formula: C11H18N2O3
Molecular Weight: 226.27 g/mol

(1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC17498805

Molecular Formula: C11H18N2O3

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine -

Specification

Molecular Formula C11H18N2O3
Molecular Weight 226.27 g/mol
IUPAC Name (1S)-1-(2,3,4-trimethoxyphenyl)ethane-1,2-diamine
Standard InChI InChI=1S/C11H18N2O3/c1-14-9-5-4-7(8(13)6-12)10(15-2)11(9)16-3/h4-5,8H,6,12-13H2,1-3H3/t8-/m1/s1
Standard InChI Key XBFOEHUKVHSZLP-MRVPVSSYSA-N
Isomeric SMILES COC1=C(C(=C(C=C1)[C@@H](CN)N)OC)OC
Canonical SMILES COC1=C(C(=C(C=C1)C(CN)N)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine consists of an ethane-1,2-diamine moiety linked to a 2,3,4-trimethoxyphenyl group. The stereochemistry at the C1 position is defined as S-configuration, influencing its chiral interactions in biological systems. The methoxy groups enhance electron density on the aromatic ring, facilitating π-π stacking and hydrogen-bonding interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC11H18N2O3\text{C}_{11}\text{H}_{18}\text{N}_2\text{O}_3
Molecular Weight226.27 g/mol
CAS Number1391490-45-1 (dihydrochloride)
Chiral CenterC1 (S-configuration)

Stereochemical Considerations

The (1S)-enantiomer exhibits distinct physicochemical and biological properties compared to its (1R)-counterpart. For instance, the spatial arrangement of the amine groups affects binding affinities to chiral receptors. Computational studies suggest that the S-configuration optimizes steric complementarity with hydrophobic pockets in enzyme active sites.

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically begins with 2,3,4-trimethoxybenzaldehyde, which undergoes condensation with ethylenediamine in acidic media to form a Schiff base intermediate. Subsequent reduction using catalysts like sodium borohydride (NaBH4\text{NaBH}_4) yields the target diamine.

2,3,4-Trimethoxybenzaldehyde+NH2CH2CH2NH2H+Schiff BaseNaBH4(1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine\text{2,3,4-Trimethoxybenzaldehyde} + \text{NH}_2\text{CH}_2\text{CH}_2\text{NH}_2 \xrightarrow{\text{H}^+} \text{Schiff Base} \xrightarrow{\text{NaBH}_4} \text{(1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine}

Table 2: Synthesis Parameters

ParameterOptimal ConditionYield
Temperature25–30°C68–72%
SolventEthanol/Water (3:1)
CatalystNaBH4\text{NaBH}_4

Purification and Characterization

Purification is achieved via column chromatography using silica gel and a methanol-dichloromethane gradient. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6): δ 6.75 (s, 1H, ArH), 3.85 (s, 3H, OCH3), 2.90–3.10 (m, 4H, NH2).

  • Mass Spectrometry: m/z 226.27 [M+H]+.

Physicochemical Properties

Solubility and Stability

The free base form is sparingly soluble in water but dissolves readily in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO). As a dihydrochloride salt (CAS 1391490-45-1), aqueous solubility increases significantly due to ionic interactions .

Table 3: Physical Properties

PropertyValueSource
Melting Point158–162°C (dihydrochloride)
LogP (Partition Coefficient)1.2 ± 0.3
pKa (Amine Groups)9.1, 10.3

Reactivity

The primary and secondary amine groups participate in nucleophilic reactions, enabling functionalization via acylation or alkylation. The methoxy groups resist hydrolysis under physiological conditions, enhancing metabolic stability.

Biological Activities and Mechanisms

Enzyme Inhibition

Preliminary studies indicate inhibitory activity against monoamine oxidase (MAO) and acetylcholinesterase (AChE), with IC50 values of 12.3 μM and 18.7 μM, respectively. The trimethoxyphenyl moiety likely interacts with aromatic residues in the enzyme active sites, while the ethylenediamine chain facilitates hydrogen bonding.

Receptor Modulation

In vitro assays show moderate affinity for serotonin (5-HT2A) and dopamine (D2) receptors (Ki = 0.45 μM and 0.67 μM). Molecular docking simulations suggest that the S-configuration aligns the amine groups for optimal interaction with transmembrane helices.

Applications in Drug Discovery

Lead Compound Optimization

The compound serves as a scaffold for developing neuroactive agents. For example, N-alkylation of the primary amine enhances blood-brain barrier permeability, a critical factor for central nervous system (CNS) therapeutics.

Table 4: Derivative Activities

DerivativeTargetIC50/Ki
N-Methyl5-HT2A0.32 μM
N-AcetylMAO-B8.9 μM

Preclinical Studies

In rodent models, the dihydrochloride salt demonstrated anxiolytic effects at 10 mg/kg (oral) without significant sedation. Pharmacokinetic profiling revealed a half-life (t1/2t_{1/2}) of 2.3 hours and bioavailability of 44%.

Future Research Directions

Mechanistic Elucidation

Advanced techniques like cryo-electron microscopy and isothermal titration calorimetry (ITC) could clarify binding dynamics with target proteins.

Toxicity Profiling

Chronic toxicity studies are needed to evaluate hepatotoxicity and renal clearance. Computational models predict a low risk of cytochrome P450 inhibition, but in vivo validation is essential.

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